3-But-3-enylbenzenesulfonyl chloride
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Overview
Description
3-But-3-enylbenzenesulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol. It is widely used in scientific experiments and research due to its unique chemical properties.
Scientific Research Applications
3-But-3-enylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-But-3-enylbenzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 3-but-3-enyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-But-3-enylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form the corresponding sulfinyl or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Sulfinyl or Thiol Derivatives: Formed from reduction reactions.
Mechanism of Action
The mechanism of action of 3-But-3-enylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler analog with similar reactivity but lacking the but-3-enyl group.
Toluene-4-sulfonyl chloride: Another sulfonyl chloride compound with a methyl group instead of the but-3-enyl group.
Methanesulfonyl chloride: A smaller sulfonyl chloride compound with a methyl group.
Uniqueness
3-But-3-enylbenzenesulfonyl chloride is unique due to the presence of the but-3-enyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the development of complex molecules and materials.
Properties
IUPAC Name |
3-but-3-enylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-5-9-6-4-7-10(8-9)14(11,12)13/h2,4,6-8H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPDXRCNBFXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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